N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific papers on this exact compound, I can highlight general strategies for synthesizing thiophene derivatives. Researchers have employed condensation reactions, such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, to access thiophene-based analogs . These methods allow for the incorporation of sulfur atoms into the heterocyclic ring.
Scientific Research Applications
Fungicidal Activity
This compound has shown significant fungicidal activity. In a study, it was found that the compound exhibited excellent fungicidal activities against cucumber downy mildew . The compound’s fungicidal activity was higher than both diflumetorim and flumorph .
Modification of Natural Products
The compound has been used in the modification of natural products. It was designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
Biological Activity
Thiophene-based analogs, such as this compound, have been studied as potential biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives, including this compound, are utilized in industrial chemistry. They are used as corrosion inhibitors .
Material Science
Thiophene-mediated molecules, including this compound, have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
This compound, being a thiophene derivative, is used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives, including this compound, are used in the fabrication of organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Molecules with the thiophene ring system, including this compound, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c19-24(20,15-5-6-16-17(12-15)22-10-9-21-16)18(13-3-4-13)8-7-14-2-1-11-23-14/h1-2,5-6,11-13H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHFMCAUYNZDBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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